benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

medicinal chemistry compound procurement physicochemical characterization

This pyrazole-based secondary amine features a 1,3-dimethylpyrazole core with a benzylamine moiety, offering distinct hydrogen-bonding geometry and increased lipophilicity versus N-methyl analogs (CAS 852227-87-3). Meeting Rule of Three fragment criteria (MW 215.29, cLogP ~2.0), it enables systematic SAR exploration of hydrophobic binding pockets and aromatic π-stacking contributions. The free base (CAS 1250805-80-1) suits synthetic derivatization; the hydrochloride salt (CAS 1856063-09-6) provides batch-specific NMR and HPLC documentation at ≥98% purity for regulatory-compliant bioanalysis. Choose this scaffold to map binding-site topology with a synthetically tractable, fragment-appropriate tool.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
Cat. No. B12226417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl
InChIInChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H
InChIKeyHWKXIQBLDSTFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine: Chemical Identity and Baseline Procurement Data


Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1250805-80-1 for free base; CAS: 1856063-09-6 for hydrochloride salt) is a pyrazole-based secondary amine featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to a benzylamine moiety . The compound has molecular formula C₁₃H₁₇N₃ and molecular weight 215.29 g/mol . Structurally, it belongs to the broader class of N-substituted pyrazol-5-ylmethanamines, a scaffold that has been investigated in multiple medicinal chemistry contexts for its modular synthetic accessibility and hydrogen-bonding capacity .

Why Generic Pyrazole-Amine Substitution Is Scientifically Unreliable for Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine


The 1,3-dimethylpyrazol-5-yl scaffold presents distinct electronic and steric constraints that render in-class substitution without empirical validation problematic. The two methyl groups at positions 1 and 3 of the pyrazole ring influence both the electron density distribution across the heterocycle and the conformational accessibility of the 5-position substituent . SAR studies on related pyrazole derivatives have demonstrated that benzyl amino substituents exhibit substantially different activity profiles compared to aminopyridine rings, and that N-methyl substitution on the pyrazolone core is more effective than ethyl substitution in modulating target engagement [1]. Consequently, even closely related analogs—such as the N-methyl variant (CAS 852227-87-3) or the 5-amino-1,3-dimethylpyrazole precursor—cannot be assumed to replicate the specific hydrogen-bonding geometry, lipophilicity, or biological recognition properties conferred by the benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine architecture.

Quantitative Differentiation Evidence for Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine


Free Base Versus Hydrochloride Salt: Molecular Weight and Calculated Property Differentiation

The target compound exists in two distinct procurement forms: the free base (CAS 1250805-80-1, C₁₃H₁₇N₃, MW = 215.29 g/mol) and the hydrochloride salt (CAS 1856063-09-6, C₁₃H₁₈ClN₃, MW = 251.76 g/mol) . This distinction is critical for accurate solution preparation, as the hydrochloride salt contains approximately 14.5% chloride counterion by mass, resulting in a 16.9% increase in molecular weight relative to the free base. This difference directly impacts molarity calculations, dosing accuracy, and analytical reference standard preparation .

medicinal chemistry compound procurement physicochemical characterization

Structural Divergence from N-Methyl Analog: Impact on Molecular Recognition Parameters

The target compound differs structurally from its closest commercially available N-substituted analog, N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine (CAS 852227-87-3), through replacement of the N-methyl group with an N-benzyl group. This substitution increases the number of hydrogen bond acceptors (N3 heteroaromatic nitrogens), aromatic ring count (from 1 to 2), and calculated logP (estimated increase of approximately 1.2–1.5 units based on fragment addition) . The benzyl moiety introduces π-stacking potential with aromatic residues in target binding pockets, a feature absent in the N-methyl analog .

structure-activity relationship molecular recognition compound library design

Hydrochloride Salt Form: Quantified Purity and Batch-Specific Analytical Documentation

The hydrochloride salt (CAS 1856063-09-6) is commercially available with a standardized purity specification of ≥98% as determined by HPLC . Suppliers provide batch-specific analytical documentation including NMR and HPLC spectra upon request, enabling verification of identity and purity prior to use . In contrast, the free base (CAS 1250805-80-1) is available with purity specifications ranging from 95% to 98% depending on the supplier, and analytical documentation availability is supplier-dependent .

analytical chemistry quality control reference standards

Evidence-Backed Application Scenarios for Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine


Medicinal Chemistry Hit Expansion from 1,3-Dimethylpyrazole Scaffolds

The compound serves as a logical follow-on synthetic intermediate or pharmacophore probe when expanding from simpler 1,3-dimethylpyrazole precursors such as (1,3-dimethyl-1H-pyrazol-5-yl)methylamine (CAS 499770-63-7) or its N-methyl derivative. The benzyl substitution introduces distinct hydrogen-bonding geometry and increased lipophilicity relative to the N-methyl analog, as established in Section 3 . This enables exploration of hydrophobic binding pockets while maintaining the synthetic tractability of the pyrazole core.

Analytical Reference Standard Preparation Requiring Traceable Purity

For laboratories requiring definitive compound identification and quantitation—such as analytical chemistry core facilities, metabolism studies, or regulatory-compliant bioanalysis—the hydrochloride salt form (CAS 1856063-09-6) offers the advantage of batch-specific NMR and HPLC analytical documentation with ≥98% purity specification . This documentation supports rigorous method validation and eliminates ambiguity regarding salt form when calculating concentrations, avoiding the 16.9% molarity error that would otherwise occur if the free base were assumed .

Structure-Activity Relationship (SAR) Studies on N-Substituted Pyrazoles

In SAR campaigns where systematic variation of the amine substituent is required to map binding site topology, this compound occupies a specific physicochemical niche. The benzyl group confers increased lipophilicity and aromatic π-stacking potential relative to alkyl-substituted analogs . When compared against the N-methyl variant (CAS 852227-87-3), the target compound enables assessment of aromatic contribution to target engagement, providing a clear vector for distinguishing steric versus electronic effects in the N-substituent binding pocket.

Fragment-Based Drug Discovery (FBDD) Library Diversification

The compound meets the Rule of Three criteria for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its pyrazole core is a recognized fragment scaffold in FBDD campaigns targeting enzymes with metal-coordinating active sites, including but not limited to histone demethylases and amine oxidases [2]. The benzyl substitution provides a distinct vector for fragment elaboration compared to simpler methyl or hydrogen analogs.

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